Puberulin Exhibits Quantifiably Distinct Antiproliferative Potency on K562 Leukemia Cells Compared to Citrinin
In a direct head-to-head comparison using the MTT assay on human chronic myeloid leukemia K562 cells, Puberulin (Fructigenine A) demonstrated an IC50 value of 69.1 μg/ml. This is in contrast to citrinin, a structurally distinct secondary metabolite co-isolated from the same Penicillium purpurogenum mutant strain, which exhibited a more potent IC50 of 50.6 μg/ml in the identical assay system [1]. This quantitative difference confirms that these two compounds, while derived from the same fungal source, are not functionally interchangeable.
| Evidence Dimension | Antiproliferative potency (IC50) on K562 cells |
|---|---|
| Target Compound Data | IC50 = 69.1 μg/ml |
| Comparator Or Baseline | Citrinin, IC50 = 50.6 μg/ml |
| Quantified Difference | 1.37-fold difference in potency (citrinin is more potent) |
| Conditions | Human chronic myeloid leukemia K562 cells; MTT assay |
Why This Matters
Researchers studying structure-activity relationships (SAR) of Penicillium metabolites require this specific potency data to interpret polypharmacology in crude extracts or to select the appropriate purified compound for defined mechanistic studies.
- [1] Li D, et al. Antitumor metabolites produced by a bioactive mutant from ultrasound mutagenesis of Penicillium purpurogenum G59. Bulletin of the Academy of Military Medical Sciences. 2010;34(5):423-426,475. View Source
